LY 379268
Overview
Description
“(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid” is an organic heterobicyclic compound . It is a potent agonist of group II metabotropic glutamate receptors mGluR2 mGluR3 (Ki = 149 nM and 92 nM, respectively) and exhibits antipsychotic and anxiolytic efficacy in animal models . It has a role as a metabotropic glutamate receptor agonist, an antipsychotic agent, an anxiolytic drug, and a dopamine agonist . It is a dicarboxylic acid, a bridged compound, an organic heterobicyclic compound, a sulfone, and a non-proteinogenic amino acid derivative .
Molecular Structure Analysis
The molecular formula of this compound is C7H9NO6S . It contains a total of 23 bonds, including 14 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 2 carboxylic acid groups (aliphatic), 1 primary amine group (aliphatic), 2 hydroxyl groups, and 1 sulfide .Physical and Chemical Properties Analysis
The molecular weight of this compound is 235.22 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Neuroscience Research
(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, also known as LY379268, is a group II metabotropic glutamate receptor agonist. It is extensively used in neuroscience as a model compound in studies evaluating antipsychotic drugs for treating schizophrenia (Benitex et al., 2014).
Conformational Studies
The compound is part of diverse heteroanalogues containing nitrogen, oxygen, or sulfur atoms. These structures have been recognized as core structures in small molecules with varied biological activities. They are used as conformationally locked analogues of nucleoside building blocks and in other applications, resulting in highly potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).
Synthesis Studies
There's significant interest in the diastereoselective synthesis of related compounds, like substituted 1,3,6-triazabicyclo[3.1.0]hexanes. These syntheses involve reactions with various carbonyl compounds and contribute to the understanding of the stereochemistry of these molecules (Shevtsov et al., 2002).
Pharmacological Applications
Modifications of the bicyclo[3.1.0]hexane ring have led to discoveries in pharmacology, particularly as metabotropic glutamate receptor 2 (mGluR2) antagonists. These findings are crucial in understanding receptor interactions and developing potential therapeutic agents (Yasuhara et al., 2006).
Optical Activation Studies
Optical activation studies have been conducted on related compounds, like 1,6-diazabicyclo[3.1.0]hexane-5-carboxylic acid, to understand the stereochemical properties of these molecules. This research is important in the context of developing new synthetic strategies and understanding molecular behavior (Shustov et al., 1986).
Mechanism of Action
Target of Action
LY379268, also known as (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, is a potent and selective agonist for the group II metabotropic glutamate receptors (mGluR2/3) . These receptors are part of the glutamatergic system, which plays a crucial role in the central nervous system . By acting as presynaptic auto-receptors, mGluR2/3 lower glutamate release .
Mode of Action
LY379268 interacts with its targets, the mGluR2/3 receptors, by binding to them and activating them . This activation leads to a decrease in the release of glutamate, an excitatory neurotransmitter . The compound’s interaction with its targets results in changes in neuronal activity and neurotransmission .
Biochemical Pathways
The activation of mGluR2/3 receptors by LY379268 affects the excitatory–inhibitory (E/I) balance in the brain, involving mainly the glutamatergic and GABAergic systems . This modulation of neurotransmission can impact various biochemical pathways and their downstream effects, contributing to its potential therapeutic effects .
Pharmacokinetics
It is known to be systemically active , suggesting that it can be distributed throughout the body and reach its target sites effectively.
Result of Action
LY379268 has been shown to have various effects at the molecular and cellular levels. For instance, it was able to rescue MK-801-induced deficits for a variety of clinically relevant early sensory EEG biomarkers . Single neuron recordings revealed a strong effect of LY379268 on the signal-to-noise ratio during auditory stimulation and optogenetic inhibition of PV+ interneurons . These results contribute to a better understanding of how group II metabotropic glutamate receptors modulate neuronal population and network activity under sensory stimulation while challenged pharmacologically or optogenetically .
Biochemical Analysis
Biochemical Properties
LY379268 plays a significant role in biochemical reactions. It acts as an agonist for the group II metabotropic glutamate receptors (mGluR 2/3), displaying high selectivity over group I and group III receptors . This interaction with mGluR 2/3 receptors is crucial for its function and therapeutic potential .
Cellular Effects
LY379268 has been shown to have profound effects on various types of cells and cellular processes. It has been reported to increase the surface and total expression of both GluA1 and GluA2 subunits in prefrontal neurons . It also influences cell function by modulating the availability of the excitatory N-methyl-D-aspartate receptor (NMDA-R) and the inhibitory gamma-aminobutyrate-A receptor (GABAA-R) .
Molecular Mechanism
The mechanism of action of LY379268 involves its binding interactions with biomolecules and its influence on gene expression. It acts as a potent and selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3) . It has been shown to restore NMDA-R and GABAA-R levels in certain models, suggesting that it exerts its effects at the molecular level .
Dosage Effects in Animal Models
In animal models, the effects of LY379268 vary with different dosages. For instance, it has been reported to induce anti-hyperthermic efficacy in doses of 1-5 mg/kg .
Metabolic Pathways
LY379268 is involved in several metabolic pathways, primarily through its interaction with mGluR 2/3 receptors
Properties
IUPAC Name |
(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASVRZWVUGJELU-MDASVERJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C2O1)C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]([C@@H]2[C@H]([C@@H]2O1)C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436637 | |
Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191471-52-0 | |
Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191471-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY-379268 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191471520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-379268 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S96JF4J697 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.